Bevantolol Hydrochloride

Description

See also: Bevantolol (has active moiety).

Properties

IUPAC Name |

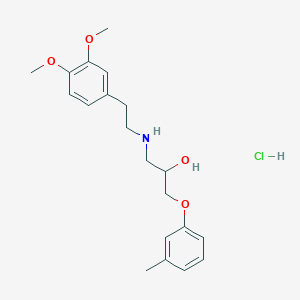

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTKCFSPYUMXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59170-23-9 (Parent) | |

| Record name | Bevantolol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048633 | |

| Record name | Bevantolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42864-78-8 | |

| Record name | Bevantolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42864-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bevantolol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bevantolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bevantolol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEVANTOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB9HU07BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bevantolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bevantolol (B1218773) Hydrochloride, a cardioselective beta-1 adrenergic receptor antagonist. The information presented herein is intended to support research, development, and quality control activities related to this pharmaceutical compound.

Chemical Synthesis

The synthesis of Bevantolol Hydrochloride is primarily achieved through the reaction of 3-(m-tolyloxy)-1,2-epoxypropane (TOEP) with β-(3,4-dimethoxyphenyl)ethylamine (HVA).[1] Various methodologies have been reported, with differences in reaction conditions, solvents, and purification procedures. A general synthetic scheme is presented below, followed by a detailed experimental protocol based on published literature.

A patented process for the preparation of this compound involves the reaction of 3-(m-tolyloxy)-1,2-epoxypropane with an excess of β-(3,4-dimethoxyphenyl)ethylamine.[1] The reaction mixture is then dissolved in a halogenated hydrocarbon solvent, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.[1] Another described method involves heating a mixture of 1,2-epoxy-3-m-tolyloxypropane and 3,4-dimethoxyphenethylamine, followed by treatment with ether and subsequent conversion to the hydrochloride salt using hydrogen chloride in 2-propanol.[2] The yield of this compound can be influenced by the reaction temperature, with lower initial temperatures (0°C to 25°C) being advantageous.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: In a suitable reactor under a nitrogen atmosphere, add β-(3,4-dimethoxyphenyl) ethylamine.

-

Reagent Addition: Cool the amine to 5°C. Slowly add 3-(m-tolyloxy)-1,2-epoxypropane while maintaining the temperature between 5-10°C.

-

Reaction and Crystallization: Stir the mixture at 10°C. After approximately 10 hours, seed the mixture with crystals of Bevantolol free base. Repeat seeding every 2 hours until crystallization is evident. Continue stirring at 10°C for 48 hours.

-

Reaction Completion: Add hexane (B92381) to the reaction mixture and raise the temperature to 25°C. Continue stirring for an additional 48 hours to ensure the reaction goes to completion.

-

Isolation of Free Base: Isolate the crystallized Bevantolol free base by filtration.

-

Salt Formation: Dissolve the isolated free base in isopropyl alcohol. Add a slight excess of hydrogen chloride in 2-propanol to precipitate this compound.

-

Final Product: Collect the precipitated this compound by filtration, wash with diethyl ether, and dry. A melting point of 137-138°C has been reported for the product crystallized from acetonitrile (B52724).[2]

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Physicochemical Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈ClNO₄ | [3][4] |

| Molecular Weight | 381.9 g/mol | [3][4] |

| Melting Point | 137-138 °C (from acetonitrile) | [2] |

| 139-144 °C | [5] | |

| Solubility | Soluble in DMSO and dimethylformamide | [6] |

| Sparingly soluble in aqueous buffers | [6] | |

| Appearance | White to almost white powder/crystal | [5] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Technique | Parameters and Observations | Reference |

| Mass Spectrometry (LC-MS/MS) | Mode: Selected Reaction Monitoring | [7][8] |

| Transition: m/z 346.1 > 165.1 | [7][8] | |

| High-Performance Liquid Chromatography (HPLC) - Chiral Separation | Column: Chiralpak IB (250 x 4.6mm, 5 µm) | [9] |

| Mobile Phase: Acetonitrile:20 mmol L⁻¹ KH₂PO₄ (25:75, v/v; pH 4.5) | [9] | |

| Flow Rate: 0.8 mL/min | [9] | |

| Detection: 259 nm | [9] | |

| High-Performance Liquid Chromatography (HPLC) - for Bioequivalence | Column: Welch Ultimate XB-C18 (150 x 2.1mm, 5µm) | [7][8] |

| Mobile Phase: Acetonitrile:Water (40:60, v/v) with 10mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid | [7][8] | |

| Nuclear Magnetic Resonance (NMR) | Quality confirmed by NMR & HPLC | [10] |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Chiral Separation [9]

-

Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and data acquisition software.

-

Chromatographic Conditions:

-

Column: Chiralpak IB (250 x 4.6mm, 5 µm).

-

Mobile Phase: A binary mixture of acetonitrile and 20 mmol L⁻¹ KH₂PO₄ (25:75, v/v). The pH of the aqueous component is adjusted to 4.5.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 259 nm.

-

-

Sample Preparation: Dissolve 1.0 mg of this compound in 1 mL of ultrapure water. Filter the solution through a 0.2 µm filter.

-

Injection Volume: 20 µL.

-

Analysis: Inject the sample and record the chromatogram. The resolution between the enantiomers should be approximately 3.90 under these conditions.

Characterization Workflow Diagram

Caption: Experimental workflow for the characterization of this compound.

Mechanism of Action and Signaling Pathway

This compound is a cardioselective beta-1 adrenergic receptor antagonist.[11][12] Its primary therapeutic effects in managing hypertension and angina pectoris are derived from its ability to block the action of catecholamines, such as adrenaline and noradrenaline, on beta-1 receptors, which are predominantly located in cardiac tissue.[11][12] This blockade leads to a decrease in heart rate (negative chronotropy) and a reduction in the force of myocardial contraction (negative inotropy).[11][12] Consequently, cardiac output is reduced, leading to a decrease in blood pressure and myocardial oxygen demand.[11][12]

In addition to its primary beta-1 blocking activity, Bevantolol also exhibits mild intrinsic sympathomimetic activity (ISA) and has some effect on beta-2 receptors in vascular smooth muscle, contributing to vasodilation and a reduction in peripheral vascular resistance.[11] Animal studies have also indicated some agonist and antagonist effects on alpha-receptors.[3][13][14]

Signaling Pathway Diagram

Caption: Simplified signaling pathway of Bevantolol's action on cardiac myocytes.

References

- 1. US5382689A - Process for preparation of this compound - Google Patents [patents.google.com]

- 2. US4994618A - Bevantolol preparation - Google Patents [patents.google.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C20H28ClNO4 | CID 39324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. selleckchem.com [selleckchem.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Bevantolol | C20H27NO4 | CID 2372 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamic Profile of Bevantolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevantolol (B1218773) Hydrochloride is a cardioselective β1-adrenergic receptor antagonist that has demonstrated a unique pharmacodynamic profile in preclinical investigations. This technical guide provides a comprehensive overview of its in vitro and in vivo pharmacodynamics, detailing its receptor binding affinities, functional antagonism, and effects on cardiovascular parameters in animal models. The document includes detailed experimental protocols for key studies and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Bevantolol Hydrochloride is a second-generation β-blocker characterized by its high affinity and selectivity for the β1-adrenergic receptor.[1][2] Preclinical studies have established that it is devoid of intrinsic sympathomimetic activity (ISA) and possesses weak membrane-stabilizing properties.[1][2] Notably, bevantolol also exhibits an affinity for α1-adrenergic receptors and displays calcium channel blocking activity, contributing to its distinct pharmacological effects.[3][4] This guide synthesizes the available preclinical pharmacodynamic data to provide a detailed technical resource for researchers in cardiovascular pharmacology and drug development.

In Vitro Pharmacodynamics

Receptor Binding Affinity

Bevantolol's primary mechanism of action is the competitive antagonism of β1-adrenergic receptors. Its binding affinity for β1, β2, and α1-adrenergic receptors has been quantified in radioligand binding assays.

| Receptor Subtype | Test System | pKi | Reference |

| β1-Adrenergic Receptor | Rat Cerebral Cortex | 7.83 | [3] |

| β2-Adrenergic Receptor | Rat Cerebral Cortex | 6.23 | [3] |

| α1-Adrenergic Receptor | Rat Cerebral Cortex | 6.9 | [3] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Antagonism

The functional antagonist activity of bevantolol at α1-adrenergic receptors has been assessed in isolated tissue preparations.

| Receptor | Tissue Preparation | Agonist | pA2 | Reference |

| α1-Adrenoceptor | Rat Thoracic Aorta | Norepinephrine (B1679862) | Not explicitly stated, but noted to be an order of magnitude higher than in rabbit aorta. | [4] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Calcium Channel Antagonism

Bevantolol has been shown to inhibit voltage-gated calcium channels in neuronal preparations.

| Channel Type | Parameter | Value |

| Low-Voltage Activated (LVA) Ca2+ Channels | IC50 | 4 x 10-5 M |

| High-Voltage Activated (HVA) Ca2+ Channels | % Inhibition at 10-4 M | 28.5 ± 7.7% |

In Vivo Pharmacodynamics

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Bevantolol has demonstrated dose-dependent antihypertensive effects in the spontaneously hypertensive rat (SHR) model, a well-established animal model of human essential hypertension. Unlike some non-selective β-blockers, bevantolol did not produce an initial pressor response in these animals.[1]

Myocardial Ischemia Models

In a canine model of myocardial ischemia, bevantolol showed a distinct profile compared to propranolol (B1214883), as it increased contractile function in the ischemic myocardium.[1]

Intrinsic Sympathomimetic Activity (ISA)

Studies in normal and reserpinized dogs have confirmed that bevantolol is devoid of intrinsic sympathomimetic activity at doses up to 10 mg/kg.[2]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (pKi) Determination

Objective: To determine the binding affinity of this compound for β1, β2, and α1-adrenergic receptors.

Materials:

-

Membrane Preparations: Rat cerebral cortex tissue homogenized and centrifuged to isolate the membrane fraction containing the target receptors.

-

Radioligands:

-

For β-adrenergic receptors: ³H-Dihydroalprenolol (³H-DHA)

-

For α1-adrenergic receptors: ³H-Prazosin

-

-

Competitor: this compound

-

Non-specific Binding Control: High concentration of a non-labeled standard antagonist (e.g., propranolol for β-receptors, phentolamine (B1677648) for α1-receptors).

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the non-labeled standard antagonist.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of Bevantolol that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is then calculated as the negative logarithm of the Ki.

Functional Antagonism in Isolated Tissues (pA2 Determination)

Objective: To determine the functional antagonist potency of this compound at α1-adrenergic receptors.

Materials:

-

Tissue: Thoracic aorta isolated from rats.

-

Organ Bath: Containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Agonist: Norepinephrine.

-

Antagonist: this compound.

-

Force Transducer and Data Acquisition System: To measure isometric contractions.

Procedure:

-

The isolated rat thoracic aorta is mounted in an organ bath under a resting tension.

-

A cumulative concentration-response curve to the agonist (norepinephrine) is obtained to establish a baseline response.

-

The tissue is washed and allowed to equilibrate.

-

The tissue is then incubated with a fixed concentration of this compound for a predetermined period.

-

A second cumulative concentration-response curve to norepinephrine is obtained in the presence of bevantolol.

-

Steps 3-5 are repeated with increasing concentrations of bevantolol.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of bevantolol.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of bevantolol.

-

The pA2 value is the intercept of the regression line with the x-axis.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of this compound in a genetic model of hypertension.

Animals: Male Spontaneously Hypertensive Rats (SHR).

Materials:

-

This compound.

-

Vehicle control.

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

-

SHR are acclimatized to the housing conditions and handling procedures.

-

Baseline systolic blood pressure and heart rate are measured.

-

Animals are randomly assigned to treatment groups (vehicle control and different doses of this compound).

-

This compound or vehicle is administered orally (e.g., by gavage) daily for a specified duration.

-

Systolic blood pressure and heart rate are measured at various time points after drug administration.

-

The data is analyzed to determine the effect of this compound on blood pressure and heart rate compared to the vehicle control group.

Signaling Pathways

Bevantolol, as a β1-adrenergic receptor antagonist, primarily interferes with the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by catecholamines like norepinephrine and epinephrine.

Conclusion

The preclinical pharmacodynamic profile of this compound reveals it to be a potent and selective β1-adrenergic receptor antagonist with additional α1-adrenergic and calcium channel blocking properties. It effectively lowers blood pressure in hypertensive animal models without inducing an initial pressor response and exhibits a favorable profile in myocardial ischemia models. The absence of intrinsic sympathomimetic activity is a key characteristic. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound.

References

- 1. This compound--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alpha 1-adrenoceptor blocking activities of this compound(NC-1400) and labetalol in rat isolated thoracic aorta--do they distinguish between subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Bevantolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol (B1218773) Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist that has been investigated for the management of hypertension and angina pectoris.[1][2] As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive inhibition of catecholamines at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[2][3] This antagonism leads to a reduction in heart rate, myocardial contractility, and consequently, a decrease in blood pressure and myocardial oxygen demand.[2] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of Bevantolol Hydrochloride, with a focus on its synthesis, mechanism of action, and the methodologies of key preclinical and clinical investigations.

Chemical Synthesis

The synthesis of this compound, chemically known as 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol hydrochloride, has been described in several patents. A common synthetic route involves the reaction of 3-(m-tolyloxy)-1,2-epoxypropane with β-(3,4-dimethoxyphenyl)ethylamine.

Experimental Protocol: Synthesis of this compound

A representative synthesis procedure is as follows:

-

Reaction: A mixture of 3-(m-tolyloxy)-1,2-epoxypropane and an excess molar amount of β-(3,4-dimethoxyphenyl)ethylamine is heated. One patented method specifies heating at 95-100°C for one hour.[1]

-

Isolation of the Free Base: After cooling, the reaction mixture is stirred with a solvent such as ether to precipitate the product, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol (Bevantolol free base). The insoluble product is then collected by filtration.[1]

-

Formation of the Hydrochloride Salt: The isolated free base is dissolved in a suitable solvent, such as 2-propanol. A slight excess of hydrogen chloride in 2-propanol is then added to the solution.

-

Purification: The precipitated this compound is collected by filtration, washed with a solvent like diethyl ether, and dried. Crystallization from a solvent such as acetonitrile (B52724) can be performed for further purification.[1]

Mechanism of Action

Bevantolol is a selective beta-1 adrenoceptor antagonist.[4] Its therapeutic effects in hypertension and angina pectoris are primarily attributed to its ability to block the action of catecholamines, such as adrenaline and noradrenaline, at beta-1 adrenergic receptors in the heart.[2] This blockade results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect, leading to a reduction in cardiac output and blood pressure.[2][3] By decreasing heart rate and contractility, Bevantolol also reduces the oxygen demand of the myocardium, which is beneficial in the management of angina.[2] Some studies suggest that Bevantolol may also possess a weak vasodilatory effect, potentially contributing to its antihypertensive action. Animal experiments have indicated some interaction with alpha-adrenoceptors, though the clinical significance of this finding is not fully established.[4]

Signaling Pathway of Beta-1 Adrenergic Receptor Antagonism by Bevantolol

References

- 1. EP0165682B1 - The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols - Google Patents [patents.google.com]

- 2. Effects of bevantolol and atenolol on symptoms, exercise tolerance and metabolic risk factors in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibitory effect of bevantolol on the accumulation of non-esterified fatty acids during ischaemia in the dog heart in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Bevantolol Hydrochloride: A Technical Guide to its Beta-1 Adrenergic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevantolol (B1218773) hydrochloride is a cardioselective beta-adrenoceptor antagonist that has demonstrated efficacy in the management of hypertension and angina pectoris.[1][2] Its therapeutic effects are primarily attributed to its selective blockade of beta-1 (β1) adrenergic receptors, which are predominantly located in cardiac tissue.[2][3] This technical guide provides a comprehensive overview of the selectivity of bevantolol for β1-adrenergic receptors, synthesizing available data and outlining the standard experimental methodologies used to characterize this pharmacological property. While specific quantitative binding and functional potency data are not widely available in the public domain, this guide will detail the qualitative evidence supporting its selectivity and the established protocols for such investigations.

Introduction to Bevantolol Hydrochloride and Beta-Adrenergic Receptors

Bevantolol is a beta-blocker that inhibits the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), to beta-adrenergic receptors.[3] These receptors are key components of the sympathetic nervous system and are classified into three main subtypes: β1, β2, and β3.

-

Beta-1 (β1) Adrenergic Receptors: Primarily found in the heart and kidneys. Their stimulation leads to increased heart rate (chronotropy), contractility (inotropy), and renin release.[4]

-

Beta-2 (β2) Adrenergic Receptors: Located in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation causes smooth muscle relaxation, leading to bronchodilation and vasodilation.[4]

-

Beta-3 (β3) Adrenergic Receptors: Mainly located in adipose tissue and are involved in lipolysis.[4]

The clinical utility of beta-blockers is often defined by their selectivity for these receptor subtypes. Cardioselectivity, or a higher affinity for β1 receptors over β2 receptors, is a desirable trait as it minimizes the risk of side effects associated with the blockade of β2 receptors, such as bronchospasm in patients with asthma.[4] Bevantolol has been categorized as a cardioselective beta-blocker.[5][6]

Evidence of Beta-1 Selectivity

Animal and human studies have provided qualitative evidence for the β1-selectivity of bevantolol. In animal models, bevantolol was shown to be more potent in antagonizing the cardiac (β1-mediated) effects of isoprenaline than its effects on blood pressure (a β2-mediated response).[7] Furthermore, in histamine-challenged guinea pigs, bevantolol had minimal impact on the bronchodilatory effects of isoprenaline, in stark contrast to the non-selective beta-blocker propranolol, which completely blocked this effect.[8]

A study in asthmatic patients demonstrated that bevantolol has relative β1-adrenoceptor antagonist selectivity.[9] Compared to propranolol, bevantolol had less influence on terbutaline-induced bronchodilation, a β2-mediated response.[9] The study concluded that bevantolol's β1-selectivity is comparable to that of other well-established cardioselective beta-blockers like atenolol (B1665814) and metoprolol.[9]

Quantitative Analysis of Receptor Selectivity

A thorough quantitative assessment of a beta-blocker's selectivity involves determining its binding affinity (Ki) and functional potency (IC50 or EC50) for β1 and β2 receptors.

Binding Affinity (Ki)

Radioligand binding assays are the gold standard for determining the binding affinity of a drug to a receptor.[9] These assays measure the displacement of a radiolabeled ligand that binds to the receptor by the unlabeled drug being tested. The concentration of the test drug that displaces 50% of the radiolabeled ligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The ratio of Ki values for β2 to β1 receptors (Ki β2 / Ki β1) provides a quantitative measure of β1-selectivity.

Functional Potency (IC50/EC50)

Functional assays measure the ability of a drug to inhibit the physiological response following receptor activation by an agonist. For beta-blockers, this typically involves measuring the inhibition of agonist-induced responses in isolated tissues or cells expressing either β1 or β2 receptors. For example, the negative chronotropic effect (decrease in heart rate) in isolated atria can be used to assess β1 antagonism, while the relaxation of isolated tracheal or bronchial smooth muscle can be used to assess β2 antagonism. The concentration of the antagonist that produces 50% of its maximal inhibitory effect is the IC50 or EC50 value. The ratio of these values for β2 versus β1 responses provides another measure of selectivity.

Table 1: Quantitative Data on this compound's Adrenergic Receptor Selectivity

| Parameter | Beta-1 Adrenergic Receptor | Beta-2 Adrenergic Receptor | Selectivity Ratio (β2/β1) | Reference |

| Binding Affinity (Ki) | Data not publicly available | Data not publicly available | Data not publicly available | |

| Functional Potency (IC50/EC50) | Data not publicly available | Data not publicly available | Data not publicly available |

Note: This table is intended to be populated with specific data as it becomes available in the public domain.

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol outlines the general steps for determining the binding affinity of this compound for β1 and β2 adrenergic receptors.

Objective: To determine the Ki of bevantolol for human β1 and β2 adrenergic receptors.

Materials:

-

Membrane preparations from cells stably expressing human β1 or β2 adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

This compound.

-

Non-selective beta-blocker for determining non-specific binding (e.g., propranolol).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-selective antagonist is used to determine non-specific binding.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at a specific temperature, e.g., 25°C).

-

Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the bevantolol concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Beta-1 Adrenergic Receptor Antagonism

This protocol describes a general method for assessing the functional antagonism of bevantolol at β1 adrenergic receptors using isolated cardiac tissue.

Objective: To determine the functional potency (pA₂) of bevantolol in inhibiting agonist-induced tachycardia in isolated atria.

Materials:

-

Isolated atrial preparations from a suitable animal model (e.g., rat or guinea pig).

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic force transducer.

-

Data acquisition system.

-

Beta-adrenergic agonist (e.g., isoprenaline).

-

This compound.

Procedure:

-

Tissue Preparation: Mount the isolated atrial preparation in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) until a stable spontaneous heart rate is achieved.

-

Control Response: Generate a cumulative concentration-response curve for the agonist (isoprenaline) to establish the control response.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of bevantolol for a predetermined time.

-

Antagonist Effect: Repeat the cumulative concentration-response curve for the agonist in the presence of bevantolol.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of bevantolol. A rightward shift in the curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated using a Schild plot analysis.

Signaling Pathways

Bevantolol, as a β1-adrenergic receptor antagonist, primarily exerts its effects by blocking the canonical Gs-protein coupled signaling pathway in target cells, particularly cardiomyocytes.

-

Receptor Blockade: Bevantolol binds to the β1-adrenergic receptor, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine.

-

Inhibition of Gs-Protein Activation: This blockade prevents the conformational change in the receptor that is necessary for the activation of the associated heterotrimeric G-protein, Gs.

-

Reduced Adenylyl Cyclase Activity: Consequently, the alpha subunit of the Gs-protein (Gαs) does not activate adenylyl cyclase.

-

Decreased cAMP Production: The inhibition of adenylyl cyclase leads to a reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Reduced Protein Kinase A (PKA) Activation: Lower levels of cAMP result in decreased activation of PKA.

-

Downstream Effects in Cardiomyocytes: Reduced PKA activity leads to decreased phosphorylation of key intracellular proteins, including L-type calcium channels and phospholamban. This results in a decrease in intracellular calcium levels, leading to a reduction in heart rate, contractility, and conduction velocity.

Additional Pharmacological Properties

It is noteworthy that some studies have suggested that bevantolol may possess additional pharmacological actions, including weak local anesthetic properties and some interaction with alpha-adrenoceptors.[5][10] Animal experiments have indicated both agonist and antagonist effects on alpha-receptors.[10][11] These additional properties might contribute to its overall clinical profile, such as its effect on peripheral vascular resistance.[1][10]

Conclusion

This compound is a beta-adrenoceptor antagonist with a demonstrated selectivity for the beta-1 subtype. This cardioselectivity is supported by both preclinical and clinical evidence, which indicates a preferential blockade of cardiac beta-1 receptors over beta-2 receptors in other tissues. While specific quantitative data on its binding affinity and functional potency are not extensively reported in publicly accessible literature, the established methodologies for determining these parameters provide a clear framework for such investigations. A comprehensive understanding of bevantolol's selectivity profile is crucial for its optimal clinical application and for guiding future research in the development of more targeted beta-adrenergic therapies.

References

- 1. Ca(2+)-antagonistic action of bevantolol on hypothalamic neurons in vitro: its comparison with those of other beta-adrenoceptor antagonists, a local anesthetic and a Ca(2+)-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Method for assessing the activity of drugs at beta 1- and beta 2-adrenoceptors in the same animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Bevantolol | C20H27NO4 | CID 2372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cardiovascular effects of bevantolol, a selective beta 1-adrenoceptor antagonist with a novel pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

In-Vitro Characterization of Bevantolol Hydrochloride's Antagonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol (B1218773) Hydrochloride is a cardioselective β-1 adrenergic receptor antagonist.[1][2][3] It exhibits a high degree of selectivity for β-1 adrenoceptors, which are predominantly located in the heart, over β-2 adrenoceptors found in tissues such as the bronchioles and peripheral vasculature.[4] This selectivity profile contributes to its clinical efficacy in managing cardiovascular conditions like hypertension and angina pectoris, with a potentially lower incidence of bronchoconstrictor side effects compared to non-selective beta-blockers.[4] Bevantolol is devoid of intrinsic sympathomimetic activity (ISA) and possesses weak membrane-stabilizing properties.[2] This technical guide provides an in-depth overview of the in-vitro characterization of Bevantolol's antagonist activity, focusing on its binding affinity and functional antagonism at β-1 and β-2 adrenergic receptors. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Pharmacological Profile

Bevantolol's primary mechanism of action is the competitive antagonism of β-1 adrenergic receptors, thereby inhibiting the effects of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine.[5] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[5] In-vitro studies have consistently demonstrated its greater antagonistic effect on atrial (rich in β-1 receptors) than on tracheal (rich in β-2 receptors) responses to β-agonists like isoproterenol. While its primary activity is at β-adrenoceptors, some studies have also indicated an interaction with α-adrenergic sites, although the clinical significance of this finding is less established.[3] Additionally, at higher concentrations, Bevantolol has been shown to exhibit calcium channel antagonistic effects, with an IC50 value of 4 x 10⁻⁵ M for low-voltage activated Ca²⁺ currents in rat hypothalamic neurons.[1]

Quantitative Analysis of Antagonist Activity

The in-vitro antagonist properties of Bevantolol Hydrochloride are quantified through radioligand binding assays to determine its affinity for the receptor (Ki values) and functional assays in isolated tissues to measure its potency in antagonizing agonist-induced responses (pA2 values).

Radioligand Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a competing unlabeled ligand (in this case, Bevantolol) to displace the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Table 1: Radioligand Binding Affinity of this compound at β-Adrenergic Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| β-1 Adrenoceptor | Specific data not available in search results | --- | --- | --- |

| β-2 Adrenoceptor | Specific data not available in search results | --- | --- | --- |

Functional Antagonist Potency

Functional antagonism is assessed in isolated organ bath experiments, where the ability of Bevantolol to inhibit the physiological response to a β-adrenergic agonist is measured. The pA2 value, derived from the Schild equation, is a measure of the potency of a competitive antagonist and represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[6][7]

Table 2: Functional Antagonist Potency (pA2) of this compound

| Tissue Preparation | Agonist | Receptor Subtype | pA2 Value | Reference |

| Guinea Pig Atria (Rate) | Isoproterenol | β-1 Adrenoceptor | Specific data not available in search results | |

| Guinea Pig Trachea (Relaxation) | Isoproterenol | β-2 Adrenoceptor | Specific data not available in search results |

Note: It has been reported that in vitro, bevantolol demonstrated greater antagonism of atrial than tracheal responses to isoproterenol, indicating a higher pA2 value for β-1 adrenoceptors. However, the specific pA2 values are not provided in the available literature.

Experimental Protocols

Radioligand Binding Assay (Generalized Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of this compound for β-1 and β-2 adrenergic receptors.

1. Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig heart for β-1, lung for β-2) or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-selective binding, or more specific radioligands), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Bevantolol concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Functional Antagonism Assay in Isolated Tissues (Generalized Protocol)

This protocol describes a general method for determining the pA2 value of this compound in isolated guinea pig atria (for β-1 activity) and trachea (for β-2 activity).

1. Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved ethical guidelines.

-

For β-1 studies, carefully dissect the atria and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The atria should be connected to an isometric force transducer to record the rate of contraction.

-

For β-2 studies, dissect the trachea and prepare a tracheal chain or ring preparation. Mount the preparation in an organ bath under a resting tension (e.g., 1 g) in a physiological salt solution. The tissue should be pre-contracted with an agent like carbachol (B1668302) or histamine (B1213489) to induce a stable tone.

2. Equilibration and Agonist Response:

-

Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.

-

Obtain a cumulative concentration-response curve for a β-adrenergic agonist (e.g., isoproterenol) by adding increasing concentrations of the agonist to the bath and recording the response (increase in atrial rate or relaxation of tracheal tone).

3. Antagonist Incubation and Schild Analysis:

-

Wash the tissue to remove the agonist and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Obtain a second cumulative concentration-response curve for the same agonist in the presence of Bevantolol.

-

Repeat this process with at least two other concentrations of Bevantolol.

4. Data Analysis:

-

For each concentration of Bevantolol, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).

-

Create a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Bevantolol.

-

The x-intercept of the Schild regression line provides the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Caption: Functional Antagonism Assay Workflow.

Signaling Pathway of β-Adrenoceptor Antagonism

Bevantolol, as a β-adrenoceptor antagonist, blocks the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by catecholamines.

Caption: β-Adrenergic Receptor Signaling Pathway and the Point of Antagonism by Bevantolol.

Conclusion

This compound is a well-characterized cardioselective β-1 adrenoceptor antagonist. Its in-vitro profile, defined by its binding affinity and functional antagonist potency, provides the foundation for its clinical application. The experimental protocols outlined in this guide serve as a basis for the continued investigation and understanding of the pharmacological properties of Bevantolol and other β-adrenergic antagonists. Further research to precisely quantify the Ki and pA2 values for Bevantolol across different species and tissue types will continue to refine our understanding of its therapeutic potential and safety profile.

References

- 1. Ca(2+)-antagonistic action of bevantolol on hypothalamic neurons in vitro: its comparison with those of other beta-adrenoceptor antagonists, a local anesthetic and a Ca(2+)-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bevantolol: a beta-1 adrenoceptor antagonist with unique additional actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bevantolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. neuron.mefst.hr [neuron.mefst.hr]

- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

Preliminary Toxicological Screening of Bevantolol Hydrochloride: A Technical Guide

Disclaimer: Bevantolol (B1218773) Hydrochloride is a drug candidate whose development was discontinued (B1498344) in 1989.[1] Consequently, comprehensive preclinical toxicology data is scarce in the public domain. This guide summarizes available information and describes the standard toxicological methodologies that would have been applied to a compound of this class during its development period.

Introduction

Bevantolol Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist that was investigated for the treatment of hypertension and angina pectoris.[2][3][4][5][6][7] As with any new pharmaceutical compound, a thorough preclinical toxicological screening is essential to characterize its safety profile before administration to humans. This process involves a battery of in vitro and in vivo studies to identify potential hazards, determine dose-response relationships, and establish a safe starting dose for clinical trials. This document provides an overview of the known toxicological profile of this compound and outlines the standard experimental protocols relevant to its preliminary safety assessment.

Non-Clinical Toxicological Profile

Publicly available data on the specific preclinical toxicology of this compound is limited. The following sections summarize the known information.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is typically the median lethal dose (LD50). This compound is classified as "Harmful if swallowed".[4]

Data Presentation: Acute Toxicity of Bevantolol

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | Predicted LD50 | ~724.5 mg/kg* | [4] |

*Note: The referenced value is a prediction from admetSAR, cited as 2.0966 mol/kg.[4] This has been converted to mg/kg assuming the unit was intended to be mmol/kg and using the molecular weight of the Bevantolol free base (345.43 g/mol ). This value is consistent with an Acute Toxicity Category 4 classification.

Repeated-Dose Toxicity

No publicly available data from sub-chronic (e.g., 28-day or 90-day) or chronic toxicity studies for this compound were identified. Such studies would be critical for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Specific genotoxicity data for this compound from standard assays like the Ames test, in vitro micronucleus assay, or in vivo chromosomal aberration assay are not available in the reviewed literature.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on major physiological functions. While the primary pharmacology of Bevantolol as a beta-blocker is well-documented, specific preclinical safety pharmacology data regarding its effects on the central nervous, respiratory, and cardiovascular systems (beyond its therapeutic intent) are not publicly available.

Standard Experimental Protocols

The following methodologies describe standard approaches for key preliminary toxicology experiments. These are generalized protocols and do not represent the specific studies conducted for this compound, for which detailed records are not available.

Acute Oral Toxicity Study (General Guideline)

Objective: To determine the acute oral toxicity (approximated LD50) of a test substance.

Methodology:

-

Test System: Typically conducted in one rodent species (e.g., Wistar or Sprague-Dawley rats).

-

Animal Allocation: Healthy, young adult animals are randomly assigned to control and treatment groups (e.g., 5 animals per sex per group).

-

Dose Administration: The test substance is administered by oral gavage as a single dose. A range of doses is used, typically in a geometric progression. A control group receives the vehicle alone.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

-

Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis).

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Test System: A set of bacterial strains with specific mutations in the histidine (Salmonella) or tryptophan (E. coli) operon, which render them unable to synthesize the respective amino acid. Strains are selected to detect various types of mutations (e.g., frameshift, base-pair substitution).

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from the liver of Aroclor 1254-induced rats) to mimic mammalian metabolism.

-

Procedure (Plate Incorporation Method):

-

The test substance at several concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar (B569324).

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.

In Vitro Mammalian Cell Micronucleus Test

Objective: To detect the potential of a substance to induce chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in mammalian cells.

Methodology:

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y, TK6).

-

Metabolic Activation: The assay is conducted both with and without an S9 metabolic activation system.

-

Procedure:

-

Cells are exposed to the test substance at various concentrations for a defined period (e.g., 3-6 hours with S9, or a longer period without S9).

-

Following exposure, cells are washed and cultured in fresh medium containing cytochalasin B, which blocks cytokinesis, leading to the accumulation of binucleated cells.

-

Cells are harvested, fixed, and stained.

-

-

Data Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) is scored in binucleated cells using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizations

Signaling Pathways and Workflows

Caption: General workflow for preclinical toxicological screening of a drug candidate.

Caption: Signaling pathway of Beta-1 adrenergic receptor and its blockade by Bevantolol.

References

- 1. Bevantolol - Wikipedia [en.wikipedia.org]

- 2. This compound--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bevantolol: a beta-1 adrenoceptor antagonist with unique additional actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bevantolol | C20H27NO4 | CID 2372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

A Technical Guide to the Solubility and Stability of Bevantolol Hydrochloride for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Bevantolol Hydrochloride. The information is intended to support research and development activities by offering quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

Bevantolol is a cardioselective beta-adrenoceptor antagonist that also exhibits weak alpha-1 adrenoceptor blocking activity.[1] It has been investigated for the treatment of hypertension and angina pectoris.[2] For research and formulation development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial. This compound is the monohydrochloride salt form of bevantolol, supplied as a crystalline solid.[3]

Chemical and Physical Properties:

Solubility Profile

The solubility of this compound has been determined in various aqueous and organic solvents. The data, compiled from multiple sources, is summarized in Table 1. Discrepancies in reported values may arise from differences in experimental conditions such as temperature and the specific solid-state form of the compound used.

Data Presentation: Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Reported Solubility | Source |

| Water | 52 mg/mL | Selleck Chemicals[1] |

| Water | 50 mg/mL | Sigma-Aldrich[5][6] |

| Water | 2 mg/mL | Sigma-Aldrich[5] |

| DMSO | 76 mg/mL | Selleck Chemicals[1] |

| DMSO | ~30 mg/mL | Cayman Chemical[3] |

| DMSO | <14.5 mg/mL | Sigma-Aldrich[5][6] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | Cayman Chemical[3] |

| Ethanol | 61 mg/mL | Selleck Chemicals[1] |

| Ethanol | 10 mg/mL | Sigma-Aldrich[5][6] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[3] |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 8.0 mg/mL | Sigma-Aldrich[5][6] |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer.[3]

Stability Profile

Understanding the stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Storage and General Stability: this compound is stable for at least four years when stored as a crystalline solid at -20°C.[3] However, aqueous solutions are less stable, and it is not recommended to store them for more than one day.[3]

Forced Degradation Studies: Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7] While specific degradation pathways for this compound are not extensively detailed in the available literature, a general approach based on International Conference on Harmonisation (ICH) guidelines can be applied.[8][9][10] The objective is to induce degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate the intact drug from its degradants.[7]

The typical stress conditions applied in forced degradation studies are summarized in Table 2.

Data Presentation: Forced Degradation Conditions

Table 2: General Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Reflux at 60-80°C for several hours | To identify acid-labile functional groups.[11] |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature or reflux at 60-80°C for several hours | To identify base-labile functional groups (e.g., esters, amides).[11] |

| Oxidation | 3-30% H₂O₂ | Room temperature for up to 24 hours | To test susceptibility to oxidation. |

| Thermal Degradation | Dry Heat | 60-100°C for several days | To evaluate solid-state thermal stability.[12] |

| Photostability | UV and Visible Light | Exposure to ≥1.2 million lux hours and ≥200 W h/m² | To assess light sensitivity. |

| Humidity | High Relative Humidity (e.g., 75-90% RH) | 40°C for several weeks | To evaluate sensitivity to moisture.[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

4.1 Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement, a standard method for determining the solubility of a crystalline compound.

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling and Dilution: Carefully withdraw a specific volume of the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method (as described in Protocol 4.2) or UV-Vis spectrophotometry.

-

Calculation: Determine the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

4.2 Protocol for a Stability-Indicating RP-HPLC Method

This protocol is based on methods developed for similar beta-blockers and is suitable for separating this compound from its potential degradation products.[8][9][10]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Nucleosil C18, 150 x 4.6 mm, 4 µm particle size).[8]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 0.02 M potassium dihydrogen phosphate (B84403) (pH adjusted to 3.0 with phosphoric acid) and methanol (B129727) in a 40:60 (v/v) ratio.[8][9][10]

-

Flow Rate: 1.0 - 1.6 mL/min.[8]

-

Detection Wavelength: Determined by scanning the UV spectrum of this compound; a wavelength of ~220 nm is a likely starting point.[8]

-

Injection Volume: 20 µL.[8]

-

Column Temperature: 20-30°C.[8]

-

-

Procedure:

-

Prepare standard solutions of this compound at known concentrations in the mobile phase.

-

Prepare samples from solubility or stability studies, ensuring they are filtered and diluted appropriately.

-

Inject standards to generate a calibration curve (peak area vs. concentration).

-

Inject samples and quantify the concentration of this compound using the calibration curve.

-

In stability studies, monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent drug. The method's ability to separate these peaks demonstrates its stability-indicating capability.

-

4.3 Protocol for Forced Degradation Study

This protocol details the steps for subjecting this compound to various stress conditions.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat the solution (e.g., at 80°C) for a specified time. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently. At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light. Monitor the degradation over time by HPLC.

-

Thermal Degradation (Solid State): Place a known quantity of this compound powder in a vial and expose it to high temperature (e.g., 100°C) in an oven. Periodically, dissolve a sample of the powder and analyze by HPLC.

-

Photodegradation: Expose a solution of the drug, as well as the solid powder, to controlled UV and visible light conditions as specified by ICH Q1B guidelines. Analyze samples at appropriate intervals. A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: For all stressed samples, perform HPLC analysis to determine the percentage of remaining drug and observe the relative retention times and peak areas of any degradation products formed.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of Bevantolol HCl.

Diagram 2: Workflow for a Forced Degradation Study

Caption: General workflow for conducting forced degradation studies.

Diagram 3: Hypothetical Degradation Pathways for Bevantolol

Caption: Hypothetical degradation sites on the Bevantolol molecule.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Bevantolol | C20H27NO4 | CID 2372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | C20H28ClNO4 | CID 39324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound ≥98% (HPLC) | 42864-78-8 [sigmaaldrich.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 12. Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Bevantolol Hydrochloride: A Technical Guide to its Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevantolol (B1218773) Hydrochloride is a cardioselective beta-blocker with a notable affinity for β1-adrenergic receptors.[1] This technical guide provides a comprehensive overview of its binding characteristics to various adrenergic receptor subtypes. It includes a detailed summary of its binding affinities, a thorough description of the experimental protocols used for these determinations, and a visual representation of the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in cardiovascular drug development and pharmacological research.

Introduction

Bevantolol Hydrochloride is a beta-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1] Its therapeutic efficacy is primarily attributed to its selective blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] By inhibiting these receptors, bevantolol reduces heart rate and myocardial contractility, thereby decreasing the heart's workload and oxygen demand.[1] In addition to its primary β1-antagonistic activity, bevantolol has been reported to interact with α1-adrenergic receptors, contributing to its overall pharmacological profile.[2] Understanding the precise binding affinities of bevantolol to different adrenergic receptor subtypes is crucial for elucidating its mechanism of action and predicting its clinical effects.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to adrenergic receptors has been quantified using radioligand binding assays. The negative logarithm of the inhibitor constant (pKi) is a common measure of binding affinity, with a higher pKi value indicating a stronger affinity. The table below summarizes the pKi values of this compound for β1, β2, and α1-adrenergic receptors in rat cerebral cortex.

| Adrenergic Receptor Subtype | pKi Value |

| β1-adrenergic receptor | 7.83 |

| β2-adrenergic receptor | 6.23 |

| α1-adrenergic receptor | 6.9 |

Data sourced from MedChemExpress.[2]

This data quantitatively confirms the selectivity of this compound for the β1-adrenergic receptor over the β2 and α1 subtypes.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity to adrenergic receptors is typically achieved through competitive radioligand binding assays.[1][3] This method quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor.

Materials and Reagents

-

Membrane Preparation: Homogenates from tissues or cells expressing the target adrenergic receptors (e.g., rat cerebral cortex, cardiac tissue).[3]

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-dihydroalprenolol for beta-receptors).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: Typically a Tris-based buffer containing ions like MgCl₂.[3]

-

Scintillation Cocktail: For detection of radioactivity.[3]

-

Glass Fiber Filters: To separate bound from unbound radioligand.[3]

Assay Procedure

-

Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3]

-

Incubation: A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the membrane preparation in the assay buffer.[3] Non-specific binding is determined by adding a high concentration of a non-radiolabeled antagonist.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[3]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[3]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

The binding of this compound to adrenergic receptors modulates downstream signaling cascades.

β1-Adrenergic Receptor Antagonism

Bevantolol acts as an antagonist at β1-adrenergic receptors. In their natural state, these receptors are coupled to a stimulatory G-protein (Gs).[4] Antagonism by bevantolol prevents the activation of Gs, thereby inhibiting the downstream production of cyclic AMP (cAMP) by adenylyl cyclase. This leads to a reduction in the activation of protein kinase A (PKA) and subsequent downstream effects.[2]

Caption: Bevantolol's antagonism of the β1-adrenergic receptor pathway.

α1-Adrenergic Receptor Interaction

Bevantolol also exhibits partial agonist effects at α1-adrenergic receptors.[5] These receptors are typically coupled to Gq proteins.[5][6][7][8] Partial agonism would lead to a sub-maximal activation of the Gq protein, stimulating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[5][6]

Caption: Partial agonism of Bevantolol at the α1-adrenergic receptor.

Conclusion

This technical guide has provided a detailed analysis of this compound's binding affinity to adrenergic receptors. The quantitative data clearly demonstrates its selectivity for the β1-adrenergic receptor, which is consistent with its clinical use as a cardioselective beta-blocker. The outlined experimental protocols offer a standardized approach for the in-vitro characterization of this and similar compounds. Furthermore, the visualization of the associated signaling pathways provides a clear understanding of the molecular mechanisms underlying Bevantolol's pharmacological effects. This comprehensive resource is intended to support further research and development in the field of cardiovascular pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Bevantolol Hydrochloride in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract